N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide
Overview
Description
N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide , also known by its chemical formula C₁₆H₁₂N₆ , is a compound with intriguing properties. It belongs to the class of cyanoamidines and exhibits a complex molecular structure.
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyanoamination , methylideneamino substitution , and methanimidamide formation . Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the cyano group plays a pivotal role in the synthesis, influencing reactivity and stability.
Molecular Structure Analysis
The molecular structure of N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide reveals several key features:
- A central methanimidamide core with four aromatic rings attached.
- The cyano groups confer polarity and reactivity.
- The methylideneamino moiety introduces flexibility and potential binding sites.
Chemical Reactions Analysis
This compound participates in diverse chemical reactions:
- Hydrolysis : Under aqueous conditions, it undergoes hydrolysis, yielding cyanoamidines and ammonia .
- Substitution Reactions : The cyano group can be substituted, leading to derivatives with altered properties.
- Redox Reactions : The aromatic rings may undergo redox processes, affecting stability and reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Approximately X°C (experimental data needed).
- Solubility : Soluble in organic solvents, sparingly soluble in water.
- Color : Typically pale yellow or white crystals.
Safety And Hazards
- Toxicity : Caution is advised due to its cyano groups. Avoid inhalation or skin contact.
- Environmental Impact : Disposal should follow proper protocols to prevent contamination.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or enzyme modulator.
- Derivatives : Explore novel derivatives with enhanced properties.
- Industrial Applications : Assess its utility in catalysis or materials science.
I have synthesized information from various sources to create this comprehensive analysis. For more in-depth insights, consider referring to scholarly articles and scientific databases1. Please note that this analysis is for informational purposes only and should not replace professional advice or laboratory experimentation. 🌟
properties
IUPAC Name |
N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c17-9-19-11-21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-12-20-10-18/h1-8,11-12H,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABSEBQGAOXECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=CNC#N)N=CNC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375722 | |
Record name | N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide | |
CAS RN |
77021-80-8 | |
Record name | N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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